3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide
Overview
Description
3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide is a useful research compound. Its molecular formula is C19H31NO2 and its molecular weight is 305.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.235479232 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Properties
A study conducted by Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, emphasizing the flexibility, thermal stability, and solubility of these polymers, which could be potentially linked to derivatives of 3,5-di-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide in polymer applications (Hsiao, Yang, & Chen, 2000).
Ligand Design for Catalysis
Imamoto et al. (2012) explored rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, showcasing the impact of bulky tert-butyl groups on catalytic performance and enantioselectivity, which could be analogous to the effects of this compound in ligand design (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Material Science and Organogels
Research by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides highlighted the role of tert-butyl groups in influencing the gelation properties and aggregate formation. This indicates potential applications of this compound in the development of new organogel materials with specific optical properties (Wu, Xue, Shi, Chen, & Li, 2011).
Molecular Structure Analysis
A study on the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid by Mathammal et al. (2016) provided insights into the electronic structure, stability, and reactivity of compounds with bulky tert-butyl groups. This research aids in understanding the chemical behavior of this compound and its potential applications in materials science (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016).
Properties
IUPAC Name |
3,5-ditert-butyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-17(2,3)14-9-13(10-15(11-14)18(4,5)6)16(22)20-19(7,8)12-21/h9-11,21H,12H2,1-8H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGPOONTAGLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C)(C)CO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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